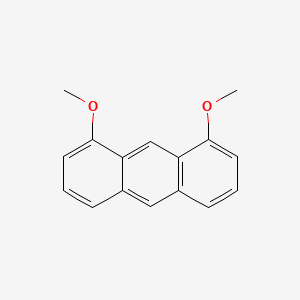

1,8-Dimethoxyanthracene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

16294-34-1 |

|---|---|

Molekularformel |

C16H14O2 |

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

1,8-dimethoxyanthracene |

InChI |

InChI=1S/C16H14O2/c1-17-15-7-3-5-11-9-12-6-4-8-16(18-2)14(12)10-13(11)15/h3-10H,1-2H3 |

InChI-Schlüssel |

DGPCGFGGWGRHNB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,8 Dimethoxyanthracene and Its Precursors

Synthesis from 1,8-Dihydroxyanthraquinone

The conversion of 1,8-dihydroxyanthraquinone to 1,8-dimethoxyanthracene is a foundational two-step process involving methylation followed by reduction.

The primary route to this compound begins with the methoxylation of 1,8-dihydroxyanthraquinone. This is typically achieved through a Williamson ether synthesis. The hydroxyl groups of 1,8-dihydroxyanthraquinone are deprotonated by a base, such as potassium carbonate (K₂CO₃), in an anhydrous solvent like acetone. The resulting alkoxides then react with a methylating agent, commonly dimethyl sulfate (B86663) (Me₂SO₄), to yield 1,8-dimethoxyanthraquinone (B191110). researchgate.net

Following methoxylation, the central quinone ring of 1,8-dimethoxyanthraquinone is reduced to form the aromatic anthracene (B1667546) core of this compound. This reduction step is essential for restoring the full aromaticity of the anthracene system. researchgate.netjlu.edu.cn A common method for this transformation involves treatment with zinc in a 10% aqueous sodium hydroxide (B78521) (NaOH) solution. researchgate.net

Table 1: Sequential Synthesis of this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Methoxylation | 1,8-Dihydroxyanthraquinone | Dimethyl sulfate (Me₂SO₄), K₂CO₃, Acetone | 1,8-Dimethoxyanthraquinone |

| Reduction | 1,8-Dimethoxyanthraquinone | Zinc (Zn), 10% aq. NaOH | this compound |

The reduction of 1,8-dimethoxyanthraquinone is a critical step that has been subject to various optimization efforts. Zinc dust is a frequently cited reductant. researchgate.net For instance, the reduction can be performed using zinc in a 10% sodium hydroxide solution or with zinc and acetic acid. researchgate.netjlu.edu.cn However, reports have noted contrasting results concerning the preparation of this compound from its anthraquinone (B42736) precursor using zinc dust in refluxing acetic acid, suggesting that reaction conditions are crucial for success. researchgate.net

Alternative reductants have also been explored to improve efficiency and yield. Other methods for the reduction of the parent 1,8-dihydroxyanthraquinone have utilized reagents such as sodium borohydride (B1222165) in the presence of trifluoroacetic acid, although this can lead to the formation of novel anthrone (B1665570) dimers rather than the desired anthracene. jlu.edu.cn Another studied alternative is the use of sodium in ethanol. jlu.edu.cn The choice of reductant can significantly influence the reaction outcome and the purity of the final product.

The direct reduction of the methoxy-substituted 9,10-anthraquinone intermediate is the final and pivotal step in forming the fully aromatic anthracene structure. This transformation effectively removes the carbonyl functionalities at the 9 and 10 positions. As noted, the use of zinc dust in an alkaline or acidic medium is a common approach for this direct reduction. researchgate.netjlu.edu.cn The reaction proceeds by converting the quinone system into the corresponding hydroquinone, which then undergoes further reduction and dehydration to yield the stable aromatic anthracene ring system.

Synthesis of Halogenated this compound Derivatives

Once synthesized, this compound serves as a scaffold for further functionalization, particularly through halogenation, which introduces reactive handles for subsequent chemical modifications.

Bromination of this compound is a key method for introducing functional groups at specific positions on the anthracene core. This electrophilic aromatic substitution allows for the preparation of precursors for more complex derivatives. researchgate.net For example, the bromination of this compound can be controlled to form products like 1,8-dibromo-4,5-dimethoxyanthracene (B1506941). researchgate.net These bromo-substituted compounds are valuable intermediates because the bromine atoms can be readily replaced by other functional groups, enabling the synthesis of a wide array of substituted anthracenes that would be difficult to prepare through other routes. researchgate.netbeilstein-journals.org

The bromo-substituents on the halogenated this compound derivatives can be replaced with methoxy (B1213986) groups through a copper(I)-catalyzed cross-coupling reaction. researchgate.net This process is a powerful tool for building more complex, polymethoxylated anthracene structures. For instance, 1,8-dibromo-4,5-dimethoxyanthracene can be converted to 1,4,5,8-tetramethoxyanthracene (B3059049) via a Cu(I)-catalyzed methoxylation. researchgate.net This type of reaction typically utilizes a copper(I) salt, such as copper(I) bromide (CuBr), as the catalyst. organic-chemistry.org The copper-catalyzed methoxylation provides an efficient and versatile method for synthesizing anisole (B1667542) derivatives from aryl bromides under relatively mild conditions. organic-chemistry.org

Table 2: Functionalization of this compound

| Reaction | Starting Material | Key Reagents | Product Example |

|---|---|---|---|

| Bromination | This compound | Brominating agent | 1,8-Dibromo-4,5-dimethoxyanthracene |

| Methoxylation | 1,8-Dibromo-4,5-dimethoxyanthracene | Copper(I) catalyst, Methoxide source | 1,4,5,8-Tetramethoxyanthracene |

Synthesis of 9-Bromo-1,8-dimethoxyanthracene (B14248699)

The introduction of a bromine atom at the 9-position of the this compound core is a crucial step for further functionalization of the molecule. While a detailed experimental protocol specifically for the bromination of this compound is not extensively documented in the reviewed literature, the synthesis can be inferred from established methods for the bromination of activated aromatic compounds.

One common and effective method for such transformations is the use of N-bromosuccinimide (NBS) as a brominating agent. missouri.eduwikipedia.org Electron-rich aromatic compounds, a category that includes this compound due to the electron-donating nature of the methoxy groups, are susceptible to electrophilic substitution with NBS. wikipedia.org The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or acetonitrile (B52724), and may be initiated by light or a radical initiator. missouri.edu

A plausible synthetic approach for the preparation of 9-bromo-1,8-dimethoxyanthracene is outlined below. This proposed method is based on general procedures for the bromination of similar aromatic ethers.

Table 1: Proposed Synthesis of 9-Bromo-1,8-dimethoxyanthracene

| Step | Reactant | Reagent | Solvent | Conditions | Product |

| 1 | This compound | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 9-Bromo-1,8-dimethoxyanthracene |

Note: This is a proposed reaction scheme based on the reactivity of similar compounds. Specific reaction conditions such as reaction time and stoichiometry of reagents would require experimental optimization.

Alternative Synthetic Routes and Methodological Innovations

Conversion of 1,8-Dimethoxyanthraquinone to this compound

A prevalent and high-yielding method for the synthesis of this compound involves the reduction of its corresponding anthraquinone derivative, 1,8-dimethoxyanthraquinone. This precursor is readily accessible through the methylation of the commercially available 1,8-dihydroxyanthraquinone.

The reduction of the quinone carbonyl groups to form the aromatic anthracene core is typically achieved using zinc dust in the presence of a base or acid. One effective protocol involves refluxing 1,8-dimethoxyanthraquinone with zinc dust in a 10% aqueous sodium hydroxide solution, which has been reported to afford this compound in a high yield of 96% after recrystallization. Another reported method utilizes zinc in refluxing acetic acid.

Table 2: Reduction of 1,8-Dimethoxyanthraquinone

| Starting Material | Reducing Agent | Solvent/Medium | Reaction Conditions | Product | Yield |

| 1,8-Dimethoxyanthraquinone | Zinc Dust | 10% Aqueous NaOH | Reflux | This compound | 96% |

| 1,8-Dimethoxyanthraquinone | Zinc | Acetic Acid | Reflux | This compound | - |

Synthesis from Dihydroanthracene Intermediates

An alternative synthetic strategy for this compound proceeds through a dihydroanthracene intermediate. This multi-step approach begins with the reduction of 1,8-dimethoxyanthraquinone to 1,8-dimethoxy-9,10-dihydroanthracene, followed by an aromatization step to yield the final product.

The initial reduction of the anthraquinone can be accomplished using various reducing agents. For instance, substituted 9,10-dihydroanthracenes have been synthesized by treating the corresponding anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net The synthesis of 1,8-dihydroxy-9,10-dihydroanthracene has been achieved through the reduction of 1,8-dihydroxyanthraquinone with reagents such as zinc in acetic acid or sodium in ethanol, following a methylation step to form the dimethoxy derivative. nih.govjlu.edu.cn

The subsequent and crucial step is the aromatization of the 1,8-dimethoxy-9,10-dihydroanthracene intermediate. A general and environmentally friendly method for the oxidative aromatization of substituted 9,10-dihydroanthracenes involves the use of molecular oxygen in the presence of activated carbon. nih.govacs.orgacs.orgnih.gov This process is typically carried out in a high-boiling solvent like xylene at elevated temperatures. nih.govacs.org This method has been shown to be effective for a variety of substituted dihydroanthracenes, affording the corresponding anthracenes in high yields. nih.govacs.org

Table 3: Two-Step Synthesis of this compound via a Dihydroanthracene Intermediate

| Step | Starting Material | Reagents | Product |

| 1. Reduction | 1,8-Dimethoxyanthraquinone | e.g., HI, P, I2 | 1,8-Dimethoxy-9,10-dihydroanthracene |

| 2. Aromatization | 1,8-Dimethoxy-9,10-dihydroanthracene | Activated Carbon, O2 | This compound |

This two-step approach provides a viable alternative to the direct reduction of the anthraquinone, with the potential for high yields in the aromatization step.

Chemical Reactivity and Derivatization Strategies of 1,8 Dimethoxyanthracene

Functionalization via Electrophilic Aromatic Substitution

The electron-donating nature of the methoxy (B1213986) groups in 1,8-dimethoxyanthracene activates the aromatic system towards electrophilic attack. The directing effects of these substituents play a crucial role in determining the regioselectivity of such reactions. Generally, electrophilic substitution on anthracene (B1667546) itself preferentially occurs at the C9 and C10 positions of the central ring due to the formation of a more stable Wheland intermediate that preserves the aromaticity of the two outer rings. However, the presence of activating groups on the terminal rings can alter this selectivity.

In the case of this compound, the methoxy groups are ortho, para-directing. This would suggest that electrophilic attack is favored at positions 2, 4, 5, and 7, as well as the electronically enriched 9 and 10 positions. The outcome of the reaction is a balance between these electronic effects and steric hindrance.

A notable example of electrophilic aromatic substitution on this compound is its bromination. Research has shown that the bromination of this compound can lead to the formation of 1,8-dibromo-4,5-dimethoxyanthracene (B1506941) researchgate.net. This outcome indicates that under certain conditions, substitution occurs on the terminal rings, ortho and para to the methoxy groups, rather than at the central 9 and 10 positions. This highlights the powerful directing influence of the methoxy substituents.

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Bromine | 1,8-Dibromo-4,5-dimethoxyanthracene | researchgate.net |

Nucleophilic Substitution Reactions on Derivatized Anthracenes

Nucleophilic aromatic substitution (SNAFAr) reactions typically require an aromatic ring to be substituted with a good leaving group and activated by strong electron-withdrawing groups. While this compound itself is electron-rich and not a typical substrate for SNAr, its derivatized forms, particularly halogenated derivatives, can potentially undergo such reactions.

For a hypothetical bromo-1,8-dimethoxyanthracene, a nucleophilic substitution reaction would involve the displacement of the bromide ion by a nucleophile. The success of such a reaction would depend on the position of the bromine atom and the reaction conditions. If the bromine is on a position activated by a suitably placed electron-withdrawing group (introduced in a separate step), the reaction would be more feasible. However, without such activation, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary.

Currently, specific examples of nucleophilic substitution reactions on halogenated this compound are not extensively documented in the readily available scientific literature. Nevertheless, the general principles of SNAr suggest that with appropriate derivatization, this could be a viable strategy for further functionalization.

Diels-Alder Cycloaddition Reactions Involving this compound

The central ring of anthracene derivatives readily participates as a diene in [4+2] Diels-Alder cycloaddition reactions, providing a powerful method for the construction of triptycene (B166850) scaffolds. This compound is a valuable substrate in this regard, with the methoxy groups influencing the reactivity and, in some cases, the regioselectivity of the cycloaddition.

The reaction of this compound with a suitable dienophile, such as a benzyne (B1209423), leads to the formation of a triptycene derivative. Triptycenes are rigid, three-dimensional molecules with a propeller-like shape, and their derivatives have found applications in various fields, including materials science and host-guest chemistry.

A key example is the synthesis of 1,8,13-trihydroxytriptycene, which commences with the Diels-Alder reaction of this compound and 3-methoxybenzyne wikipedia.org. The benzyne is typically generated in situ. This cycloaddition forms the characteristic bicyclo[2.2.2]octatriene core of the triptycene.

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| This compound | 3-Methoxybenzyne | syn- and anti-Trimethoxytriptycenes | wikipedia.org |

When an unsymmetrically substituted benzyne is used as the dienophile in a Diels-Alder reaction with this compound, the formation of two regioisomers, syn and anti, is possible. The syn isomer has the substituent on the benzyne ring pointing towards the substituted terminal ring of the anthracene moiety, while in the anti isomer, it points away.

The reaction of this compound with 3-methoxybenzyne, for instance, yields a mixture of syn- and anti-trimethoxytriptycenes wikipedia.org. The ratio of these isomers is influenced by a combination of electronic and steric factors. The electronic properties of the substituents on both the anthracene and the benzyne can affect the frontier molecular orbital interactions, which in turn govern the regiochemical outcome of the cycloaddition.

Metal-Mediated Transformations

Metal-mediated reactions offer a versatile toolkit for the functionalization of aromatic compounds, including derivatized this compound. These transformations can involve the formation of organometallic intermediates, which can then be reacted with various electrophiles to introduce a wide range of functional groups.

While specific literature examples for the lithiation of a bromo-1,8-dimethoxyanthracene are scarce, the principles of lithium-halogen exchange are well-established and can be applied to this system. The reaction of an aryl bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures can result in the exchange of the bromine atom for a lithium atom. This process is a kinetically controlled reaction and is generally very fast.

The resulting aryllithium species is a powerful nucleophile and can react with a variety of electrophiles. This two-step sequence allows for the introduction of a wide range of functionalities that would be difficult to install directly. For instance, quenching the lithiated intermediate with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

The formation of a Grignard reagent is an alternative metal-mediated transformation. Reacting a bromo-1,8-dimethoxyanthracene with magnesium metal would likely produce the corresponding organomagnesium halide. Grignard reagents are also excellent nucleophiles and undergo similar reactions with electrophiles as organolithium compounds.

| Transformation | Reagent | Intermediate | Potential Subsequent Reaction |

|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium or t-Butyllithium | Lithiated this compound | Reaction with electrophiles (e.g., CO₂, aldehydes, ketones) |

| Grignard Reagent Formation | Magnesium | 1,8-Dimethoxyanthracenylmagnesium bromide | Reaction with electrophiles (e.g., CO₂, aldehydes, ketones) |

Germylene Ligand Synthesis from this compound

The unique structural and electronic properties of this compound have been exploited in the synthesis of novel organogermanium compounds, specifically germylene ligands. A notable example is the synthesis of (1,8-dimethoxy-9-anthracenyl)chlorogermylene. This compound was synthesized through the reaction of germanium(II) chloride-dioxane complex (GeCl₂·dioxane) with 9-lithio-1,8-dimethoxyanthracene google.comlookchem.com.

The synthesis process involves the initial preparation of the lithiated anthracene derivative. 1,8-Dimethoxy-9-bromoanthracene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78 °C) to generate the reactive 9-lithio-1,8-dimethoxyanthracene intermediate. This intermediate is then added to a THF solution of GeCl₂·dioxane, and the reaction mixture is gradually warmed to room temperature lookchem.com. The final product, (1,8-dimethoxy-9-anthracenyl)chlorogermylene, is obtained as a yellow solid in a good yield of 72% after purification lookchem.com.

X-ray crystallographic analysis of the resulting germylene revealed a significant structural feature: the bis-coordination of the oxygen atoms from the 1,8-dimethoxy groups to the germanium(II) center google.comlookchem.com. This intramolecular coordination is a key aspect of the ligand's design, as the lone pairs on the oxygen atoms interact with the vacant p-orbital of the germanium atom. This interaction leads to the stabilization of the germylene. Evidence for this coordination is also observed in the ¹H NMR spectrum, where the chemical shift of the methyl protons of the methoxy groups is shifted downfield compared to the precursor, indicating a decrease in electron density at the oxygen atoms upon coordination to the germanium center lookchem.com. This chelation effect, forming a three-center-four-electron bond, is a recurring theme in the chemistry of ligands derived from the 1,8-disubstituted anthracene scaffold lookchem.com.

Reaction Scheme for the Synthesis of (1,8-dimethoxy-9-anthracenyl)chlorogermylene:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| 1,8-Dimethoxy-9-bromoanthracene | GeCl₂·dioxane | 1. n-BuLi, THF, -78 °C, 1h2. Addition to GeCl₂·dioxane, -78 °C to room temp, overnight | (1,8-dimethoxy-9-anthracenyl)chlorogermylene | 72% |

Oxidation and Reduction Pathways of this compound and its Derivatives

Formation of Quinone Derivatives

The anthracene core is susceptible to oxidation, and this compound can be oxidized to form the corresponding quinone derivative, this compound-9,10-dione, also known as 1,8-dimethoxyanthraquinone (B191110). This transformation introduces two ketone functionalities at the 9 and 10 positions of the anthracene ring system.

While direct oxidation of this compound is a plausible route, synthetic strategies often involve the methylation of the corresponding dihydroxyanthraquinone. For instance, 1,8-dihydroxyanthraquinone can be methylated to yield 1,8-dimethoxyanthraquinone. The reverse reaction, the demethylation of 1,8-dimethoxyanthraquinone to 1,8-dihydroxyanthraquinone, can be achieved through saponification using a strong mineral acid, such as sulfuric acid, in acetic acid with heating.

The reduction of 1,8-dimethoxyanthraquinone can also be performed. For example, treatment with sodium borohydride (B1222165) and trifluoroacetic acid has been shown to generate a novel anthrone (B1665570) dimer jlu.edu.cn. This indicates that the reactivity of the quinone can be harnessed to produce more complex molecular architectures.

Reductive Amination of Aldehyde Derivatives

Derivatives of this compound bearing aldehyde functionalities can undergo reductive amination to introduce amino groups, further expanding the chemical space of accessible compounds. A relevant example is the reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, an aldehyde derivative of a 1,8-dimethoxy-substituted anthraquinone (B42736) skeleton derived from aloe-emodin jlu.edu.cnkoreascience.kr.

The process typically involves the reaction of the aldehyde with a primary amine to form an intermediate imine, which is then reduced to the corresponding amine. Various reducing agents and conditions can be employed for this transformation. In the case of the aloe-emodin-derived carbaldehyde, sodium borohydride in methanol was found to be an effective reducing agent, leading to the desired amino derivative with a conversion of up to 59% jlu.edu.cnkoreascience.kr. The reaction can be performed in a stepwise manner, by first synthesizing and isolating the imine, or as a one-pot reaction starting from the aldehyde jlu.edu.cn.

This synthetic route demonstrates a viable strategy for the introduction of nitrogen-containing functional groups onto the this compound scaffold, opening avenues for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Reductive Amination Conditions for an Aldehyde Derivative of 1,8-Dimethoxyanthraquinone:

| Aldehyde | Amine | Reducing Agent | Solvent | Conversion |

| 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | Primary amine | Sodium borohydride | Methanol | up to 59% |

Derivatization for Spectroscopic Probes and Sensing

The rigid and fluorescent nature of the anthracene core makes it an attractive scaffold for the development of spectroscopic probes and chemical sensors. Derivatization of the 1,8-positions of anthracene allows for the introduction of specific binding sites and the modulation of the photophysical properties of the molecule.

One strategy involves the synthesis of 1,8-diaryl anthracene derivatives. These compounds have been shown to be highly emissive in the blue region of the spectrum with high quantum yields of up to 75% researchgate.net. The synthesis can be achieved through a modified Suzuki-Miyaura reaction, starting from 1,8-dichloroanthraquinone which is first reduced. The resulting 1,8-diarylanthracenes exhibit compatible HOMO and LUMO energy levels, making them suitable for applications in organic light-emitting devices (OLEDs) researchgate.net.

Another approach focuses on creating receptors for specific analytes. For example, an anthracene-bis-N-acetylglyoxylic amide derivative has been synthesized for the purpose of anion recognition. In this design, amide groups are introduced at the 1 and 8 positions (via a methylene linker) to act as hydrogen bond donors for anion binding. The interaction with anions such as cyanide (CN⁻), fluoride (F⁻), and dihydrogen phosphate (H₂PO₄⁻) leads to a change in the fluorescence intensity of the anthracene fluorophore, signaling the binding event. The addition of these anions causes an enhancement of fluorescence, suggesting that the binding event rigidifies the molecular structure. Such systems demonstrate the potential for developing selective and sensitive fluorescent chemosensors based on the 1,8-disubstituted anthracene framework.

Examples of 1,8-Anthracene Derivatives for Spectroscopic Applications:

| Derivative Type | Synthetic Approach | Key Spectroscopic Feature | Potential Application |

| 1,8-Diaryl anthracenes | Suzuki-Miyaura coupling | High quantum yield blue emission | Organic Light-Emitting Devices (OLEDs) |

| Anthracene-bis-N-acetylglyoxylic amide | Amide coupling | Fluorescence enhancement upon anion binding | Fluorescent chemosensor for anions |

Advanced Spectroscopic and Structural Characterization in Research Contexts

NMR Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous characterization of 1,8-dimethoxyanthracene and its derivatives. emerypharma.com Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the molecular framework, allowing for the complete assignment of proton and carbon signals. emerypharma.comresearchgate.net In synthetic chemistry, NMR is routinely used to confirm the identity and purity of products. For instance, in the synthesis of anthracene-fused porphyrins, the high symmetry (C2v) of a derivative of this compound was demonstrated by the simplified aromatic region of its ¹H NMR spectrum, which showed only three signals for the β-protons. ox.ac.uk Similarly, when attempting to brominate this compound, ¹H NMR was used to determine the product ratio of the resulting isomers. ox.ac.uk The reaction between an aldehyde derivative of this compound and propargylamine (B41283) was monitored by ¹H NMR, which confirmed the formation of the corresponding imine by observing the disappearance of the aldehydic proton signal. redalyc.org

NMR spectroscopy is also a powerful tool for gaining mechanistic insights into reactions. nih.govnih.gov By monitoring changes in chemical shifts, signal integrations, and coupling constants over time, researchers can identify intermediates, determine reaction kinetics, and understand the transformation pathways.

Below is a data table of ¹H NMR spectral data for a derivative, 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, which illustrates the typical chemical shifts observed for the anthracene (B1667546) core protons and the methoxy (B1213986) groups. redalyc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| CHO | 10.15 | s | 1H |

| H-Ar | 8.18 | d | 1H |

| H-Ar | 7.92 | s | 1H |

| 2H-Ar | 7.75 | m | 2H |

| H-Ar | 7.56 | d | 1H |

| OCH₃ | 4.00 | s | 3H |

| OCH₃ | 3.92 | s | 3H |

The methoxy groups at the 1 and 8 positions of the anthracene scaffold can act as Lewis basic sites, capable of coordinating to electron-deficient centers. This coordination significantly alters the electronic environment of the ligand, which is reflected in its NMR spectrum. ucl.ac.uk The interaction of the lone pair electrons on the oxygen atoms with a central atom can induce changes in the chemical shifts of nearby protons and carbons. researchgate.net

A notable example is the use of the this compound ligand to stabilize novel hypervalent carbon species. nii.ac.jpacs.org In these compounds, the two oxygen atoms of the ligand coordinate to a central cationic carbon atom, effectively stabilizing the 10-C-5 species. nii.ac.jp This coordination leads to a deshielding effect, causing the chemical shifts of the protons and carbons near the coordination site to shift downfield (to higher ppm values). libretexts.org Similarly, in a synthesized (1,8-dimethoxy-9-anthracenyl)chlorogermylene, the two oxygen atoms coordinate to the germanium(II) center, which would be expected to influence the chemical shifts of the methoxy groups and the aromatic protons. oup.com The magnitude of these shifts can provide valuable information about the strength and nature of the coordinative bond. ucl.ac.uk

X-ray Crystallography for Molecular Structure Determination

In one study, X-ray crystallography of a novel germylene compound bearing a this compound ligand confirmed the molecular structure. oup.com The analysis revealed the bis-coordination of the oxygen atoms from the methoxy groups to the germanium(II) center and also showed an elongation of the Ge-Cl bond as a result of this intramolecular coordination. oup.com

The crystallographic analysis of precursors and derivatives of this compound is crucial for understanding how substitution and complexation affect its molecular geometry. For instance, the crystal structure of the precursor 1,8-dibromo-4,5-dimethoxyanthracene (B1506941) has been determined, providing a structural baseline for this substituted anthracene system. tandfonline.comfigshare.com In another example involving a related compound, 1,4-dimethoxyanthracene, X-ray analysis showed that the two methoxy groups adopt a syn-geometry and lie in the plane of the anthracene ring. jst.go.jp Such studies on derivatives, like the crown ether 1,8-(3,6,9-trioxaundecane-1,11-diyldioxy)-9,10-dihydro-10,10-dimethylanthracene-9-ol, reveal detailed conformational features and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov

The following interactive table presents crystallographic data for 1,4-dimethoxyanthracene, a closely related isomer, to illustrate the type of information obtained from such analyses. jst.go.jp

| Parameter | Value |

|---|---|

| Compound | 1,4-Dimethoxyanthracene |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.3805(5) |

| b (Å) | 15.624(1) |

| c (Å) | 24.778(2) |

| Volume (ų) | 2470.0(4) |

| Z | 8 |

Infrared and Mass Spectrometry in Reaction Monitoring and Product Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental tools used alongside NMR and X-ray crystallography for the comprehensive characterization of this compound and its reaction products. acs.org

IR spectroscopy is primarily used to identify the functional groups present in a molecule. orgchemboulder.com In the context of reactions involving this compound, IR can be used to monitor the progress of a reaction by observing the disappearance of absorption bands corresponding to reactant functional groups and the appearance of new bands associated with the product. For example, the synthesis of an aldehyde from an alcohol would be monitored by the appearance of a strong C=O stretching band around 1700 cm⁻¹. Coordination of the methoxy groups to a metal center can also be observed in the IR spectrum, often as a shift in the C-O stretching frequency. researchgate.net

Mass spectrometry provides the exact molecular weight and elemental composition of a compound. msu.edu It is used to confirm the identity of the target molecule by matching the observed mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) with the calculated theoretical mass. miamioh.edu The molecular formula of this compound is C₁₆H₁₄O₂, corresponding to a molecular weight of approximately 238.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural information, offering clues about the molecule's connectivity and stability. miamioh.edu Both techniques are essential for confirming the successful synthesis of derivatives and for the analysis of complex reaction mixtures. wiley.com

Mechanistic Investigations of Chemical Transformations Involving 1,8 Dimethoxyanthracene

Reaction Mechanisms in Anthracene (B1667546) Synthesis and Functionalization

The synthesis and subsequent functionalization of the 1,8-dimethoxyanthracene core are governed by mechanisms that leverage the electronic nature of the substituted anthracene system.

Synthesis Mechanisms: A common and convenient route to this compound involves the reduction of its corresponding quinone, this compound-9,10-dione. nih.gov One established method employs zinc dust in refluxing acetic acid. sci-hub.se The mechanism proceeds through the reduction of the quinone (1a) to form an intermediate, 1,8-dimethoxy-9,10-dihydroanthracene (2). sci-hub.se While longer reaction times were initially thought to be necessary to isolate this dihydroanthracene, subsequent studies found that a 16-hour reaction period can directly yield this compound (3a) in good yield (75%). sci-hub.se This suggests an in-situ aromatization of the dihydroanthracene intermediate under the reaction conditions. An alternative approach to aromatization involves the explicit oxidation of the isolated dihydroanthracene intermediate with an oxidizing agent like p-chloranil. sci-hub.sethieme-connect.com

Functionalization Mechanisms: The functionalization of this compound is directed by the activating, ortho, para-directing nature of the two methoxy (B1213986) groups. This allows for regioselective transformations that would be challenging with unsubstituted anthracene.

Electrophilic Aromatic Substitution: Bromination is a key functionalization reaction. The treatment of this compound with N-bromosuccinimide (NBS) in dichloromethane (B109758) leads to the formation of 1,8-dibromo-4,5-dimethoxyanthracene (B1506941). thieme-connect.comresearchgate.net The electron-donating methoxy groups activate the terminal rings, directing the electrophilic bromine to the 4- and 5-positions. This regioselectivity is crucial for synthesizing further substituted anthracenes, such as 1,4,5,8-tetramethoxyanthracene (B3059049), via a subsequent copper(I)-catalyzed methoxy group substitution. thieme-connect.comresearchgate.net Functionalization at the 9-position is also possible, for instance, in the synthesis of 9-bromo-1,8-dimethoxyanthracene (B14248699) via a 9-diethoxyphosphoryloxy-1,8-dimethoxy-anthracene intermediate. researchgate.net

Diels-Alder Cycloaddition: The inherent reactivity of anthracenes in [4+2] cycloaddition reactions typically occurs across the central 9,10-positions. However, the presence of strong electron-donating groups on the terminal rings of this compound can alter this selectivity. researchgate.net Computational studies have provided a mechanistic rationale, showing that these substituents can activate the terminal A-ring for a 1,4-selective [4+2]-cycloaddition, a previously unprecedented reactivity pattern. researchgate.net This allows for the functionalization of the terminal rings without requiring steric blocking of the 9,10-positions. researchgate.net This mechanism is instrumental in the synthesis of triptycene (B166850) derivatives, where this compound undergoes a Diels-Alder reaction with a benzyne (B1209423) dienophile. mdpi.com

The table below summarizes key functionalization reactions and their mechanistic implications.

Table 1: Mechanistic Summary of this compound Functionalization| Reaction Type | Reagents | Product | Mechanistic Notes | References |

|---|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 1,8-Dibromo-4,5-dimethoxyanthracene | The electron-donating OMe groups activate the terminal rings and direct the electrophile to the para-positions (4 and 5). | thieme-connect.com, researchgate.net |

| Diels-Alder Reaction | 3-Methoxybenzyne | syn- and anti-Trimethoxytriptycenes | [4+2] cycloaddition reaction. The electron-rich anthracene acts as the diene. | mdpi.com |

| Metalation & Substitution | n-BuLi, then GeCl₂·dioxane | (1,8-dimethoxy-9-anthracenyl)chlorogermylene | Lithiation at the 9-position creates a nucleophilic center that substitutes a chloride on the germanium reagent. | oup.com |

Non-Covalent Interactions in Chemical Processes

Non-covalent interactions, such as dative bonds and van der Waals forces, play a critical role in directing the assembly and reactivity of molecules derived from this compound. encyclopedia.publibretexts.org These interactions are fundamental in supramolecular chemistry and the formation of novel materials. mdpi.com

A prominent example of the mechanistic role of non-covalent interactions is observed in the chemistry of organogermanium compounds. A stable chlorogermylene compound has been synthesized by reacting 9-lithio-1,8-dimethoxyanthracene with GeCl₂·dioxane. oup.com X-ray crystallographic analysis of the resulting molecule, (1,8-dimethoxy-9-anthracenyl)chlorogermylene, revealed that the oxygen atoms of the two methoxy groups at the 1- and 8-positions are coordinated to the germanium(II) center. oup.com This intramolecular bis-coordination is a type of Lewis acid-Lewis base interaction, where the lone pairs on the oxygen atoms donate electron density to the vacant orbitals of the germanium atom. This non-covalent interaction stabilizes the germylene and significantly influences its geometry, causing an elongation of the Ge-Cl bond. oup.com Such interactions are crucial preliminary stages for many chemical reactions and processes. mdpi.com

In a broader context, the rigid, three-dimensional scaffold of triptycenes, which can be synthesized from this compound, provides a platform for studying a range of non-covalent interactions. mdpi.com These include weak C-H···F⁻ hydrogen bonds and interactions between closely located protons in congested structures. mdpi.com The precise spatial arrangement enforced by the triptycene structure allows these weak forces to have a measurable impact on molecular properties and organization, which is advantageous for creating highly ordered organic thin-film materials. mdpi.com

Electron Transfer Mechanisms in Photoreactions

The anthracene core is well-known for its rich photochemistry, and the introduction of electron-donating methoxy groups at the 1- and 8-positions modulates these properties, enabling specific electron transfer pathways upon photoexcitation. chalmers.se Electron transfer is a fundamental chemical reaction that can be initiated thermally or photochemically. core.ac.ukdokumen.pub

In related systems, 9,10-dimethoxyanthracene (B1606964) has been used as a photosensitizer in the cycloreversion of dimers, a process that implies a one-electron transfer mechanism. oup.com These photoreactions highlight how the dimethoxyanthracene chromophore can act as an effective photo-reductant. Upon absorbing a photon, it reaches an excited state with sufficient energy to donate an electron to a suitable acceptor, initiating a cascade of chemical transformations. This principle is a cornerstone of photoredox catalysis, where light energy is used to drive redox reactions. nih.gov

Photophysical and Photochemical Behavior of 1,8 Dimethoxyanthracene Systems

Excited-State Dynamics of Derivatives (e.g., Hypercoordinated Carbon Molecules)

The study of 1,8-dimethoxyanthracene derivatives, particularly those engineered into complex structures like hypercoordinated carbon molecules, reveals intricate excited-state dynamics. A notable example is the 1,8-dimethoxy-9-dimethoxymethylanthracene monocation, which serves as a model system for understanding these processes. mdpi.com In this system, the structural and dynamical aspects of the vibronically coupled S₁ (dipole-allowed, "bright") and S₂ (dipole-forbidden, "dark") states have been investigated theoretically. mdpi.comresearchgate.net

Quantum dynamics simulations demonstrate that upon photoexcitation to the "bright" S₁ state, the nuclear wavepacket can move to the "dark" S₂ state within a few femtoseconds. mdpi.com This rapid transition is facilitated by an accessible conical intersection, a point where the potential energy surfaces of the two electronic states become degenerate. mdpi.comcam.ac.uk The existence of such an easily accessible intersection allows for highly efficient and ultrafast internal conversion, a process that typically occurs on a much slower timescale (<10⁻¹² s) when states are well-separated. researchgate.net After approximately 50 femtoseconds, a dynamical equilibrium is established, with the wavepacket being exchanged between the S₁ and S₂ states. mdpi.com This nonadiabatic behavior is crucial for accurately interpreting the optical properties of such hypercoordinated carbon molecules. mdpi.comresearchgate.net The paradigm of computational photochemistry suggests that ultrafast internal conversion is intrinsically linked to the presence of conical intersections. barbatti.org

Vibronic coupling, the interaction between electronic and nuclear (vibrational) motions, plays a significant role in the excited-state dynamics of these systems. nih.govarxiv.org The potential energy surfaces of the S₁ and S₂ states are modeled using a linear vibronic coupling (LVC) scheme. mdpi.comresearchgate.net Analysis of the reduced nuclear densities reveals that vibrational motions associated with the hypercoordinated carbon and C-H vibrations are active during the internal conversion dynamics. mdpi.com Specifically, C-H in-plane bending of the aromatic ring (Q₇₄) and C-H bending of the methoxy (B1213986) groups (Q₇₉) are key vibrational modes that form the conical intersection. mdpi.comresearchgate.net This coupling between electronic states and specific vibrational modes can lead to phenomena like Herzberg-Teller effects, where formally forbidden transitions become allowed, potentially resulting in a broad emission spectrum. nih.gov The efficiency of energy transfer and photorelaxation processes in molecular systems is strongly influenced by such vibronic interactions. nih.govd-nb.info

Table 1: Key Parameters in the Excited-State Dynamics of 1,8-dimethoxy-9-dimethoxymethylanthracene monocation

| Parameter | Description | Finding | Reference |

| Excited States | Low-lying singlet states involved in the dynamics. | S₁ (dipole-allowed, "bright") and S₂ (dipole-forbidden, "dark") are vibronically coupled. | mdpi.com |

| Internal Conversion Time | Timescale for the transition from the S₁ to the S₂ state. | A few femtoseconds. | mdpi.com |

| Key Mechanism | The pathway facilitating the ultrafast transition. | An accessible S₁-S₂ conical intersection. | mdpi.combarbatti.org |

| Dynamical Equilibrium | The point at which wavepacket exchange between states stabilizes. | Observed after 50 fs of propagation time. | mdpi.com |

| Active Vibrational Modes | Vibrations promoting the conical intersection. | C-H in-plane bending of the aromatic ring (Q₇₄) and C-H bending of the methoxy groups (Q₇₉). | mdpi.comresearchgate.net |

Photodecomposition Mechanisms of this compound Derivatives

A key photochemical reaction involving this compound derivatives is the photodecomposition of benzenediazonium (B1195382) salts. Specifically, 4-substituted benzenediazonium this compound-3-sulfonates undergo decomposition when irradiated with visible light. rsc.orgrsc.org In this system, the this compound sulfonate acts as the light-absorbing anion. rsc.orguni-regensburg.de Upon excitation, an intra-ion pair electron transfer occurs from the excited anthracene (B1667546) derivative to the benzenediazonium cation. rsc.orgrsc.orgresearchgate.net This photoinduced electron transfer (PET) initiates the decomposition of the diazonium salt. uni-regensburg.de

The efficiency of this process is highly dependent on the solvent environment, which influences the nature of the ion pairing. uni-regensburg.de In a weakly polar solvent like chloroform (B151607) (CHCl₃), the anion and cation exist as a tight ion pair, leading to a fast and efficient reaction due to their close proximity. uni-regensburg.de Conversely, in a polar solvent such as acetonitrile (B52724) (MeCN), they form solvent-separated or loose ion pairs. uni-regensburg.de This separation increases the distance the excited electron must travel, slowing the decomposition rate and allowing for a measurable fluorescence lifetime of the excited anion. uni-regensburg.denih.gov Studies showed the quantum yield for photodecomposition was six times higher in CHCl₃ than in MeCN, highlighting the critical role of ion pair structure in the reaction mechanism. uni-regensburg.de

Table 2: Solvent Effects on Photodecomposition of Benzenediazonium this compound-3-Sulfonate

| Solvent | Polarity | Ion Pair Type | Reaction Rate | Quantum Yield | Reference |

| Chloroform (CHCl₃) | Weakly Polar | Tight Ion Pair | Fast | High (6x higher than MeCN) | uni-regensburg.de |

| Acetonitrile (MeCN) | Polar | Loose/Solvent-Separated | Slow | Low | uni-regensburg.de |

Photosensitization Phenomena

Photosensitizers are molecules that, upon absorbing light, can induce a chemical change in another molecule. rsc.orgfrontiersin.org The process often involves the photosensitizer transferring its absorbed energy to molecular oxygen to generate reactive oxygen species (ROS), or transferring an electron. frontiersin.org While this compound itself is a fluorescent compound, its derivatives can participate in photosensitization processes.

In one study, 9,10-dimethoxyanthracene-2-sulfonate, a structurally related compound, was used as a counter-ion in self-assembled aggregates with iron(II)-1,2,4-triazole complexes. acs.org The fluorescence characteristics of the anthracene-based counter-ion were found to be regulated by the spin transition phenomena of the iron complex, demonstrating an interaction between the chromophore and the magnetic center. acs.org This type of interaction is fundamental to photosensitization, where the excited state of the photosensitizer influences a nearby species. The ability of the excited this compound sulfonate anion to initiate the decomposition of a diazonium cation through electron transfer is a clear example of it acting as a photosensitizer for the cation's decomposition. rsc.orguni-regensburg.de

Theoretical and Computational Studies on 1,8 Dimethoxyanthracene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement and energy of electrons in a molecule, which in turn dictate its chemical and physical properties. ornl.gov For derivatives of 1,8-dimethoxyanthracene, particularly in the context of hypercoordinated systems, these calculations have provided deep insights into their stability and optical properties.

In a study on the 1,8-dimethoxy-9-dimethoxymethylanthracene monocation, a hypercoordinated carbon molecule, researchers employed several high-level computational methods to probe its electronic structure. researchgate.netmdpi.com The ground-state geometry was optimized using the B3LYP density functional combined with the cc-pVDZ basis set. researchgate.net To investigate the excited states, Time-Dependent Density Functional Theory (TD-DFT) was used, specifically with the Coulomb attenuating method B3LYP (CAM-B3LYP) and an aug-cc-pVDZ basis set. researchgate.net

These calculations identified the first two singlet excited states, S1 and S2. The S1 state was found to be a dipole-allowed "bright" state, meaning it can be accessed by absorption of light, while the S2 state was a dipole-forbidden "dark" state. researchgate.netmdpi.com To ensure the accuracy of these findings, the results were benchmarked against other functionals (M06-2X, ωB97XD) and more computationally intensive wavefunction-based methods like the resolution-of-the-identity second-order approximate coupled-cluster singles and doubles (RI-CC2). researchgate.net This comprehensive approach confirms the character of the low-lying excited states, which is crucial for understanding the molecule's photophysics.

The study revealed that the S1 and S2 states are nearly degenerate (very close in energy), a critical feature that governs the subsequent excited-state dynamics. researchgate.netmdpi.com

Potential Energy Surface Modeling

A potential energy surface (PES) is a mathematical model that represents the energy of a molecule as a function of its geometry. Modeling the PES is essential for understanding chemical reactions and photophysical processes. For the 1,8-dimethoxy-9-dimethoxymethylanthracene monocation, the PESs of the S1 and S2 excited states were modeled to understand the relaxation pathways after photoexcitation. researchgate.netmdpi.com

The modeling was performed using a linear vibronic coupling (LVC) approach. researchgate.netmdpi.com This model simplifies the complex multidimensional PES by assuming that the potential energy varies linearly with vibrational motion near the equilibrium geometry. The LVC model is particularly effective for describing systems where multiple electronic states are close in energy and can mix, a phenomenon known as vibronic coupling. researchgate.net

The analysis focused on the region where the S1 and S2 surfaces intersect, known as a conical intersection. researchgate.netmdpi.com These intersections act as efficient funnels for rapid, non-radiative decay from a higher electronic state to a lower one. The study identified a conical intersection between the S1 and S2 states that is easily accessible from the initial photo-excited geometry. researchgate.net The location of this minimum energy conical intersection (MECI) was validated using optimization code within the Global Reaction Route Mapping (GRRM) program. mdpi.com The model revealed that specific vibrational modes, including C-H in-plane bending of the aromatic ring (Q74) and C-H bending of the methoxy (B1213986) groups (Q79), are instrumental in reaching this intersection. researchgate.net

Molecular Dynamics Simulations of Excited States

To understand how a molecule behaves over time after absorbing light, chemists use molecular dynamics simulations. arxiv.orgcecam.org These simulations model the motion of atoms and electrons, providing a virtual movie of the molecular processes. arxiv.org For the 1,8-dimethoxy-9-dimethoxymethylanthracene monocation, quantum dynamics simulations were performed to trace the fate of the molecule after excitation to the "bright" S1 state. researchgate.netmdpi.com

The simulations employed the well-established multiconfiguration time-dependent Hartree (MCTDH) method, which is highly suited for simulating quantum dynamics in systems with coupled electronic states. researchgate.net The simulation was initiated by placing a nuclear wavepacket on the S1 potential energy surface, mimicking the absorption of a photon. researchgate.netmdpi.com

The results showed an ultrafast transfer of the wavepacket from the S1 state to the "dark" S2 state within a few femtoseconds. researchgate.netmdpi.com This rapid internal conversion occurs via the accessible conical intersection identified in the PES modeling. After approximately 50 femtoseconds, the simulation showed a dynamical equilibrium being established, with the wavepacket being exchanged back and forth between the S1 and S2 states. researchgate.netmdpi.com This dynamic behavior, where both states are involved in the emission process, is crucial for correctly interpreting the molecule's optical properties, such as its fluorescence spectrum. mdpi.com The simulations highlighted the activity of vibrational modes associated with the hypercoordinated carbon and C-H vibrations during this process. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used computational method in quantum chemistry that calculates the electronic structure of many-body systems based on the electron density. wikipedia.orglongdom.org It offers a good balance between accuracy and computational cost, making it applicable to a wide range of molecular systems. wikipedia.org

In the study of the 1,8-dimethoxy-9-dimethoxymethylanthracene monocation, DFT was applied in several key ways:

Geometry Optimization: The ground-state molecular structure was optimized using the B3LYP hybrid functional with a cc-pVDZ basis set to find the most stable arrangement of atoms. researchgate.net

Vibrational Analysis: Frequency calculations were performed at the same level of theory to confirm that the optimized structure was a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net

Excited-State Calculations: Time-dependent DFT (TD-DFT), a variant of DFT for excited states, was used to calculate vertical excitation energies and oscillator strengths. The CAM-B3LYP functional with an aug-cc-pVDZ basis set was chosen for this purpose. researchgate.net

Bonding Analysis: In a separate study focusing on bonding in hypervalent compounds, DFT was used to analyze the electron density of the 1,8-dimethoxy-9-dimethoxymethylanthracene cation. nih.gov This analysis, using Bader's Atoms in Molecules (AIM) theory, helped to characterize the nature of the bonds around the central hypercoordinated carbon atom, concluding that the interaction between the methoxy oxygens and the central carbon is weak and primarily ionic. nih.gov

The table below summarizes the specific DFT methods used in these studies.

| Application | DFT Functional | Basis Set | Reference |

| Ground-State Geometry Optimization | B3LYP | cc-pVDZ | researchgate.net |

| Excited-State Energy Calculations | CAM-B3LYP, M06-2X, ωB97XD | aug-cc-pVDZ | researchgate.net |

| Bonding Analysis (AIM) | Not specified | Not specified | nih.gov |

Studies on Hypercoordinated Carbon Systems Stabilized by Anthracene (B1667546) Ligands

Carbon is famously tetracoordinate, forming four bonds in most stable organic compounds. A hypercoordinated (or hypervalent) carbon atom is one that is bonded to five or more other atoms. The stabilization and characterization of such species have been a significant challenge in chemistry. mdpi.com

The this compound framework has proven to be an exceptionally effective ligand for stabilizing a hypercoordinated carbon center. In 1999, Akiba and coworkers reported the synthesis and isolation of the first stable hypervalent carbon compound, 1,8-dimethoxy-9-dimethoxymethylanthracene monocation. mdpi.comacs.org This molecule was designed as a stable model for the transition state of an SN2 reaction. mdpi.com

The stability of this pentacoordinate carbon compound arises from the rigid anthracene backbone, which holds two oxygen atoms from the methoxy groups in close proximity to the central carbon atom at the 9-position. nih.govacs.org Computational studies have been vital in understanding the bonding in these systems. An Atoms in Molecules (AIM) analysis of the 1,8-dimethoxy-9-dimethoxymethylanthracene cation showed that the bonds from the central carbon to the two apical oxygens are weak and ionic in nature. nih.gov The Bader parameters for the bond critical points (BCPs) between the methoxy oxygens and the hypervalent carbon confirm this, with a positive Laplacian of the charge density indicating charge depletion, characteristic of non-covalent interactions. nih.gov

The table below presents the calculated Bader parameters for the bond critical points (BCPs) in the 1,8-dimethoxy-9-dimethoxymethylanthracene cation, illustrating the nature of the hypervalent interaction.

| Bond Critical Point (BCP) | Electron Density (ρ) | Laplacian of ρ (∇²ρ) | |2G/V| | Interaction Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | MeO --- tbpC | Data not specified | Positive | Data not specified | Ionic / Non-covalent | nih.gov |

Note: Specific numerical values for ρ and |2G/V| were not provided in the reference text, but the qualitative description was given.

These pioneering experimental and theoretical studies on anthracene-stabilized systems have challenged the conventional understanding of carbon's bonding capabilities and opened new avenues in the chemistry of hypervalent molecules. mdpi.commdpi.com

Supramolecular Chemistry Involving 1,8 Dimethoxyanthracene Scaffolds

Design and Synthesis of Supramolecular Assemblies Incorporating Anthracene (B1667546) Units

The construction of sophisticated supramolecular assemblies begins with the strategic design and synthesis of their fundamental components. For systems incorporating the 1,8-dimethoxyanthracene scaffold, the synthetic routes often start from readily available precursors like 1,8-disubstituted anthraquinones.

A common strategy involves the modification of 1,8-dichloroanthraquinone. Through a two-step process, this precursor can be converted into various 1,8-diaryl anthracene derivatives. nih.govrsc.org The first step typically involves the reduction of the anthraquinone (B42736) core to the anthracene framework. nih.gov Subsequently, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl groups at the 1 and 8 positions. nih.govrsc.org This modular approach allows for the introduction of a wide variety of functional groups on the appended aryl rings, which can then be used to direct the self-assembly process through specific intermolecular interactions.

An alternative pathway provides access to related dihydroanthracene structures, which can also serve as intermediates for supramolecular design. For instance, 1,8-dihydroxy-9,10-dihydroanthracene can be synthesized from 1,8-dihydroxy-9,10-anthraquinone. jlu.edu.cn This multi-step process involves methylation to yield 1,8-dimethoxy-9,10-anthraquinone, followed by reduction and subsequent demethylation. jlu.edu.cn The reduction of 1,8-dimethoxy-9,10-anthraquinone itself has been shown to generate novel dimeric anthrone (B1665570) structures, highlighting the reactivity of this core scaffold. jlu.edu.cn These synthetic methodologies provide access to the core 1,8-disubstituted anthracene framework, which is the foundational step for designing larger, functional supramolecular systems.

| Starting Material | Key Reactions | Product Type |

| 1,8-Dichloroanthraquinone | Reduction, Suzuki-Miyaura Coupling | 1,8-Diaryl Anthracenes |

| 1,8-Dihydroxyanthraquinone | Methylation, Reduction, Demethylation | 1,8-Dihydroxy-9,10-dihydroanthracene |

Host-Guest Interactions and Recognition Modes

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. While specific host-guest studies focusing on this compound are not extensively documented, the broader family of anthracene derivatives has been widely explored in this context, providing a framework for understanding its potential behavior.

Anthracene units can be incorporated into larger host structures or act as guests themselves. For example, synthetic molecular cages have been designed to encapsulate anthracene. A hexacationic cage featuring two π-electron-deficient platforms can bind π-electron-rich guests like anthracene within its cavity, driven primarily by π-π stacking interactions. nih.gov This encapsulation not only demonstrates molecular recognition but can also protect the guest from external reagents; the caged anthracene was shown to be shielded from undergoing a Diels-Alder reaction. nih.gov

Conversely, macrocyclic hosts like cucurbit[n]urils (CB[n]) are known to form stable complexes with substituted anthracenes in aqueous solutions. CB nih.gov, for instance, can form a 1:2 complex with 9-substituted anthracene derivatives, encapsulating two guest molecules simultaneously. rsc.org This templating effect within the host cavity can dramatically influence the photochemical behavior of the guest molecules. rsc.org In other systems, specifically designed diphenylphosphanyl anthracenes act as hosts for small aromatic guests like benzene (B151609) and quinoline, where binding is facilitated by C-H···π interactions and leads to significant enhancements in solid-state luminescence. d-nb.inforesearchgate.net

For this compound, the methoxy (B1213986) groups would play a critical role in any host-guest interaction. Electronically, they enrich the π-system, potentially strengthening interactions with electron-poor guests or hosts. Sterically, their position flanking the 9 and 10 positions could hinder the entry of guests into a cavity or modulate the geometry of binding within a host like cucurbituril.

| Host | Guest | Key Interaction | Outcome |

| Hexacationic Cage | Anthracene | π-π Stacking | Protection of guest from reaction |

| Cucurbit nih.govuril | 9-Substituted Anthracenes | Hydrophobic Effect, π-π Stacking | Formation of 1:2 complex, alters photoreactivity |

| Diphenylphosphanyl Anthracene | Arenes (e.g., Benzene) | C-H···π Interactions | Enhanced solid-state fluorescence |

Role of Non-Covalent Interactions (e.g., C-H···π, π-π stacking) in Supramolecular Structures

Non-covalent interactions are the primary forces that direct the self-assembly of molecules into well-defined supramolecular architectures. For aromatic systems like this compound, π-π stacking and C-H···π interactions are paramount in determining the final structure in the solid state.

The crystal structure of this compound has been determined, providing definitive information on its packing and the specific intermolecular contacts that stabilize the lattice. nih.gov In general, the crystal packing of anthracene derivatives is a delicate balance of forces. researchgate.netunam.mx π-π stacking involves the attractive interaction between the electron clouds of adjacent aromatic rings. The ideal face-to-face arrangement, however, is often sterically hindered by substituents. In the case of this compound, the peri methoxy groups protrude above and below the plane of the anthracene core. This steric hindrance makes a perfect co-facial π-π stacking arrangement energetically unfavorable. Instead, slipped-parallel or herringbone packing motifs are more likely, where the aromatic cores are offset to minimize steric repulsion while still benefiting from attractive π-π interactions.

This is exemplified in a related structure, a dimer formed from the reduction of 1,8-dimethoxy-9,10-anthraquinone, which was found to adopt a less-overlapped transoid conformation in its crystal structure. jlu.edu.cn

Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and non-covalent interactions to accelerate or control chemical reactions. A supramolecular host can act as a nanoscale reaction vessel, bringing reactants together in a specific orientation, stabilizing a transition state, or protecting reactive intermediates.

While there are no specific reports of this compound being used in supramolecular catalysis, studies on related anthracene systems demonstrate the potential of this approach. The photodimerization of anthracene, a classic [4+4] cycloaddition, can be significantly influenced by a supramolecular host. When 9-substituted anthracene derivatives are encapsulated within a cucurbit rsc.orguril host, their photodimerization occurs with high selectivity and yield. rsc.org The host pre-organizes two guest molecules in a "reaction-ready" state, facilitating the cycloaddition. Interestingly, using a different host, cucurbit nih.govuril, with the same guest can completely switch the reaction pathway to an unexpected photosolvolysis, demonstrating that the host environment can dictate chemical reactivity. rsc.org

A hypothetical supramolecular catalyst based on a self-assembled this compound structure could be envisioned. Such an assembly might create a well-defined cavity or surface. The electronic properties imparted by the methoxy groups could help in binding specific substrates, while the shape of the cavity could enforce a particular reaction geometry, leading to enhanced reaction rates or unique product selectivity. This remains a prospective area for future research, building upon the foundational principles established with other anthracene-based supramolecular systems.

Applications in Materials Science Research

Photoluminescent Materials and Enhanced Quantum Yields

Anthracene (B1667546) and its derivatives are well-known for their strong fluorescence in the blue region of the electromagnetic spectrum. The introduction of substituents onto the anthracene core can modulate these photoluminescent properties, including the emission wavelength and quantum yield. While specific quantum yield data for 1,8-dimethoxyanthracene is not extensively reported in readily available literature, studies on closely related 1,8-diaryl anthracene derivatives have shown high quantum yields of up to 75%. rsc.org These derivatives, synthesized from precursors like 1,8-dichloroanthraquinone, exhibit strong blue emission with a narrow full width at half maximum (FWHM), making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org The electron-donating nature of the methoxy (B1213986) groups in this compound is expected to influence its photophysical behavior, a subject that warrants further detailed investigation to quantify its potential in luminescent materials.

The study of anthracene derivatives has established a foundation for understanding how structural modifications impact their light-emitting capabilities. A comprehensive understanding of the photophysical properties of organic compounds, with a particular focus on anthracene and its derivatives, is crucial for the design and synthesis of molecules with specific properties for various applications. mdpi.com

Building Blocks for π-Conjugated Small Molecules and Polymers

The rigid and planar structure of the anthracene core makes it an excellent candidate for incorporation into π-conjugated systems. These materials, which feature alternating single and multiple bonds, are essential for the development of organic electronic devices. While the direct polymerization of this compound is not widely documented, its derivatives serve as crucial monomers for the synthesis of π-conjugated polymers. For instance, 1,8-diiodoanthracene, which can be synthesized from 1,8-dichloroanthraquinone, is a key precursor for creating anthracene-acetylene oligomers and other π-conjugated compounds through cross-coupling reactions. researchgate.net These materials are being explored for their potential in constructing novel three-dimensional organic architectures. researchgate.net

The broader field of organic electronics heavily relies on the development of new building blocks for organic semiconductors. tcichemicals.comresearchgate.net Anthracene derivatives, in general, are considered valuable components for creating both electron-donating and electron-accepting materials. researchgate.net The synthesis of anthracene-based conjugated polymers with various side chains has been a significant area of research for potential applications in photovoltaics and other electronic devices. nih.gov

Precursors for Electron-Accepting Materials

In the design of organic electronic materials, both electron-donating (p-type) and electron-accepting (n-type) components are crucial. While the electron-rich nature of the anthracene core often lends itself to donor applications, strategic modifications can produce derivatives that function as electron acceptors. For example, the synthesis of 9,10-dichlorooctafluoroanthracene (B3421541) from commercially available starting materials has been demonstrated as a viable route to creating a building block for n-type organic semiconductors. nih.gov

Although this compound itself is electron-rich due to the methoxy groups, it can serve as a precursor to molecules with electron-accepting properties. Through chemical transformations, the anthracene core can be functionalized with electron-withdrawing groups, thereby tuning its electronic characteristics. The synthesis of various anthracene derivatives for use in organic electronics is an active area of research, with the goal of creating materials with tailored HOMO and LUMO energy levels for efficient charge transport. rsc.orgmdpi.com

Synthesis of Iptycene Derivatives for Advanced Materials

One of the most significant applications of this compound is as a starting material for the synthesis of iptycenes. Iptycenes are a class of three-dimensional molecules with rigid, propeller-like structures that create significant free volume. This unique geometry makes them highly valuable in the development of advanced materials for applications in supramolecular chemistry and materials science.

A key reaction in the synthesis of iptycenes is the Diels-Alder reaction. This compound can undergo a Diels-Alder reaction to form 1,8-dimethoxytriptycene, a fundamental iptycene structure. This triptycene (B166850) derivative can then be further elaborated into more complex, extended iptycenes. The development of mechanochemical synthesis methods has provided a rapid and solvent-free route to access functionalized iptycenes with high molecular weights. mdpi.com These iterative reaction sequences, involving Diels-Alder reactions and subsequent aromatization, allow for the creation of large, soluble, and well-defined iptycene structures. mdpi.com

The ability to introduce functional groups onto the iptycene scaffold, which can be facilitated by starting with functionalized anthracenes like this compound, allows for the fine-tuning of the resulting material's properties, such as solubility and gas absorption capabilities. mdpi.com

Molecular Interactions in Biological Contexts: a Mechanistic Perspective

Chemical Conjugation Strategies with Biomolecules (e.g., Amino Sugars, Amino Acids) for Binding Studies

The functionalization of the 1,8-disubstituted anthracene (B1667546) core is a prerequisite for its conjugation with biomolecules. Precursors like 1,8-dimethoxyanthracene are converted into derivatives bearing reactive handles such as hydroxyl, carboxyl, or amino groups. These derivatives can then be covalently linked to biomolecules like amino acids or amino sugars to study binding interactions, enhance solubility, or target specific cellular components.

Common conjugation strategies involve standard organic reactions adapted for biological molecules. For instance, anthracene derivatives with carboxyl groups can be coupled to the amino groups of amino acids or amino sugars via amide bond formation, often facilitated by coupling agents. Conversely, amino-functionalized anthracenes can be reacted with the carboxylic acid groups of amino acids. nih.gov Hydroxyl-containing anthracene derivatives can be linked to the carboxyl groups of amino acids through esterification. nih.gov These conjugation reactions create hybrid molecules where the anthracene moiety acts as a reporter (e.g., a fluorescent probe) or as the binding pharmacophore, while the biomolecule component provides specificity and improved biocompatibility.

Several methods have been applied to produce conjugates of complex natural products with amino acids, which can be extrapolated to anthracene derivatives. nih.gov These methods include:

Amide Bond Formation : Activating the carboxyl group of an amino acid (often with the amino group protected) and reacting it with an amino-functionalized anthracene derivative. nih.gov

Esterification : Reacting a hydroxyl-functionalized anthracene with an N-protected amino acid chloride. nih.gov

Click Chemistry : Modern methods such as azide-alkyne cycloadditions can also be employed if the anthracene precursor and the biomolecule are appropriately functionalized with azide (B81097) and alkyne groups, respectively.

These strategies allow for the systematic synthesis of a library of anthracene-biomolecule conjugates, enabling detailed studies of structure-activity relationships in various biological systems.

Exploration of Binding Modes and Affinities in Model Systems (e.g., G4 DNA)

Derivatives of 1,8-disubstituted anthracenes, particularly those in the anthraquinone (B42736) oxidation state, have been investigated as ligands for non-canonical DNA structures like G-quadruplexes (G4 DNA). nih.gov G4 DNA structures are four-stranded arrangements of guanine-rich nucleic acid sequences found in telomeres and gene promoter regions, making them attractive targets for anticancer drug design. nih.gov

The planar aromatic surface of the anthracene core is well-suited for interacting with the flat G-quartets of the G4 structure, primarily through π-π stacking interactions. The substituents at the 1 and 8 positions play a crucial role in modulating the binding affinity and selectivity for different G4 topologies (e.g., parallel, anti-parallel, or hybrid). nih.gov

Biophysical studies on related anthraquinone derivatives provide insight into the potential binding mechanisms. Key findings from these studies include:

Binding Mode : Molecular docking studies suggest that these ligands often bind externally to the G4 structure, interacting with the grooves and loops rather than intercalating between the G-quartets. nih.gov

Stabilization : The binding of these ligands typically leads to a significant stabilization of the G4 DNA structure, as evidenced by an increase in its melting temperature (Tm). This stabilization can inhibit the activity of enzymes like telomerase that interact with these sequences. nih.gov

Thermodynamics : The interaction is generally found to be energetically favorable. Studies with various anthraquinone derivatives have shown that the presence of different ions, such as potassium or sodium, can influence the stability of the ligand-G4 complex. nih.gov

Table 1: Illustrative Biophysical Data for Anthraquinone Derivatives Binding to G-Quadruplex DNANote: This table presents example data for anthraquinone derivatives, illustrating the types of results obtained in G4 DNA binding studies. The specific derivatives N-1DEA and N-2DEA are used as representative examples from the literature. nih.gov| Compound | Target DNA | Technique | Key Finding | Reference |

|---|---|---|---|---|

| N-1DEA | Telomeric G4 DNA (wHTel-26) | Fluorescence Spectroscopy | Significant quenching (66%) of fluorescence upon binding. | nih.gov |

| N-2DEA | Telomeric G4 DNA (HTel-22) | UV-Vis Spectroscopy | Hypochromism and red-shift observed, indicating outward binding. | nih.gov |

| N-1DEA & N-2DEA | Telomeric G4 DNA | Thermal Melting (Tm) | Increased thermal stability of G4 DNA upon ligand binding. | nih.gov |

| N-1DEA & N-2DEA | Telomeric G4 DNA | Molecular Docking | Binding proposed to be in G4 DNA grooves and loops. | nih.gov |

Role as Precursors for Compounds Investigated for Specific Molecular Interactions

This compound and its corresponding quinone, 1,8-dimethoxy-9,10-anthraquinone, are versatile precursors in the synthesis of more complex and biologically active molecules. jlu.edu.cn The methoxy (B1213986) groups, while relatively inert themselves, can be readily converted to hydroxyl groups via demethylation. These resulting 1,8-dihydroxyanthracene or 1,8-dihydroxyanthraquinone scaffolds are common starting points for building molecules with therapeutic potential. jlu.edu.cn

For example, 1,8-dihydroxy-9,10-anthraquinone is the core of several natural products and can be synthesized via a pathway involving the methylation of 1,8-dihydroxy-9,10-anthraquinone to 1,8-dimethoxy-9,10-anthraquinone, followed by other transformations and eventual demethylation. jlu.edu.cn

Furthermore, the 1,8-disubstituted anthracene framework is a common feature in compounds designed for cytotoxic or anticancer activity. nih.govresearchgate.net Synthetic routes often start with simpler, commercially available 1,8-disubstituted precursors like 1,8-dichloroanthraquinone. beilstein-journals.orgrsc.org These precursors are then elaborated, for instance, through palladium-catalyzed coupling reactions to produce 1,8-diarylanthracenes or through nucleophilic substitution to introduce amino side-chains, yielding 1,8-diaminoanthraquinone (B86578) derivatives. nih.govbeilstein-journals.org While not a direct conversion from this compound, these syntheses highlight the strategic importance of the 1,8-substitution pattern. The use of this compound as a starting material would follow a similar logic, where the methoxy groups are either retained to modulate lipophilicity or converted to other functionalities to enable conjugation or direct biological interaction.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

While traditional methods for the synthesis of 1,8-dimethoxyanthracene often rely on the methylation of 1,8-dihydroxyanthraquinone followed by reduction, future research is anticipated to focus on more efficient, sustainable, and versatile synthetic strategies.

Current Synthetic Approaches:

| Precursor | Reagents | Product | Reference |

| 1,8-dihydroxyanthraquinone | 1. Dimethyl sulfate (B86663), K2CO3, Acetone2. Zinc, NaOH(aq) | This compound | researchgate.net |

Future synthetic endeavors are expected to move beyond these multi-step processes which can be low-yielding and require harsh reducing agents. The development of novel pathways could involve:

Direct C-H Activation/Methoxylation: Exploring transition-metal-catalyzed C-H activation of the anthracene (B1667546) core at the 1 and 8 positions, followed by methoxylation, could provide a more direct and atom-economical route.

Modern Coupling Strategies: Building upon the synthesis of 1,8-diaryl anthracene derivatives via Suzuki-Miyaura coupling, research into direct cross-coupling reactions to introduce methoxy (B1213986) groups could yield more efficient and modular synthetic routes. rsc.org

Flow Chemistry and Photoredox Catalysis: The application of continuous flow synthesis and photoredox catalysis could offer safer, more scalable, and environmentally benign alternatives to traditional batch processing.

Exploration of New Reactivity Modes